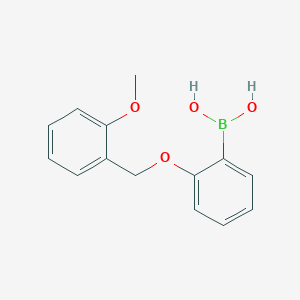

(2-((2-Methoxybenzyl)oxy)phenyl)boronic acid

概要

説明

This compound is characterized by its molecular formula C14H15BO4 and a molecular weight of 258.08 g/mol. It is widely used in various chemical reactions and has significant applications in scientific research.

準備方法

The synthesis of (2-((2-Methoxybenzyl)oxy)phenyl)boronic acid can be carried out by several methods. One common method involves the reaction of 2-hydroxyphenylboronic acid with 2-methoxybenzyl alcohol in the presence of a Lewis acid catalyst. This reaction typically proceeds under mild conditions and results in the formation of the desired boronic acid. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

化学反応の分析

Suzuki–Miyaura Cross-Coupling Reactions

Arylboronic acids are pivotal in Suzuki–Miyaura cross-couplings, forming biaryl or aryl-heteroaryl bonds via palladium catalysis . For (2-((2-Methoxybenzyl)oxy)phenyl)boronic acid :

-

Reaction partners : Aryl/heteroaryl halides (e.g., bromobenzene, chloropyridines).

-

Catalysts : Pd(PPh₃)₄ or PdCl₂(dppf) with ligands like dppf .

-

Conditions : Mild bases (K₂CO₃, Na₂CO₃) in polar aprotic solvents (THF, DMF) at 60–100°C .

Example reaction :

Key considerations :

-

The electron-donating methoxybenzyloxy group may enhance oxidative addition rates of aryl halides .

-

Steric hindrance from the substituent could necessitate longer reaction times .

Transmetalation and Borylation Reactions

Arylboronic acids transmetalate with transition metals or diboron reagents to form intermediates for further functionalization:

-

Miyaura–Masuda borylation : Reaction with bis(pinacolato)diboron (B₂pin₂) under Pd catalysis yields boronate esters .

-

Halodeboronation : Treatment with aqueous halogens (Br₂, Cl₂) replaces the boronic acid group with halogens .

Example :

Boronate Ester Formation

The boronic acid reacts with diols or polyols (e.g., saccharides) to form cyclic boronate esters . This reversible reaction is pH-dependent and exploited in sensors:

Applications :

Base-Induced Disproportionation

Under basic conditions, arylboronic acids disproportionate into borinic acids and boroxines . For example:

Experimental observation :

-

With K₃PO₄ in dioxane, phenylboronic acid forms diphenylborinic acid and triphenylboroxin .

-

The methoxybenzyloxy group may stabilize intermediates via hydrogen bonding .

Reactivity with Heterocycles

Arylboronic acids undergo Knoevenagel condensations with heterocyclic carbonyl compounds (e.g., thiazolane-2,4-diones) :

Example synthesis :

Biological relevance :

Oxidation and Functionalization

Arylboronic acids oxidize to phenols under mild oxidative conditions (e.g., H₂O₂, Cu(OAc)₂) :

Mechanistic Insights

科学的研究の応用

Organic Synthesis

Suzuki-Miyaura Coupling Reactions

One of the primary applications of (2-((2-Methoxybenzyl)oxy)phenyl)boronic acid is in the Suzuki-Miyaura coupling reaction, a pivotal method for forming carbon-carbon bonds. The boronic acid moiety acts as a nucleophile, allowing for the coupling of aryl halides with various electrophiles. This reaction is instrumental in synthesizing complex organic molecules used in pharmaceuticals and agrochemicals.

Synthetic Routes

The synthesis of 3-MBOPBA can be achieved through several methods, including:

- Borylation of phenolic compounds : Utilizing boron reagents to introduce the boronic acid functionality.

- Functionalization of existing boronic acids : Modifying other boronic acids to incorporate the methoxybenzyl group.

Medicinal Chemistry

Anticancer Activity

Research indicates that boronic acids exhibit promising anticancer properties. Studies have shown that derivatives like 3-MBOPBA can inhibit specific proteases involved in cancer progression. For instance, modifications to the structure of boronic acids have led to enhanced potency against prostate cancer cells, demonstrating up to a 100-fold increase in activity compared to traditional compounds .

Enzyme Inhibition

The unique structure of this compound allows it to act as an enzyme inhibitor. It has been investigated for its ability to inhibit proteases and other enzymes that interact with diols, which are crucial for various biological processes .

Material Science

Smart Materials and Sensors

Boronic acids are known for their ability to form reversible covalent bonds with diols, making them suitable for developing smart materials and sensors. For instance, this compound can be incorporated into polymer matrices to create glucose-sensitive gels for controlled drug delivery systems. These materials respond dynamically to changes in glucose concentration, offering potential applications in diabetes management .

Case Studies

作用機序

The mechanism by which (2-((2-Methoxybenzyl)oxy)phenyl)boronic acid exerts its effects is primarily through its ability to form stable complexes with various substrates. In Suzuki-Miyaura coupling, for example, the boronic acid group interacts with palladium catalysts to facilitate the formation of carbon-carbon bonds . The molecular targets and pathways involved in its action depend on the specific reaction or application.

類似化合物との比較

(2-((2-Methoxybenzyl)oxy)phenyl)boronic acid can be compared with other similar compounds such as:

2-Methoxyphenylboronic acid: Similar in structure but lacks the benzyl ether group, making it less versatile in certain reactions.

4-Methoxyphenylboronic acid: Another similar compound with the methoxy group in the para position, which can influence its reactivity and applications.

The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and makes it suitable for a wide range of applications in organic synthesis and scientific research.

生物活性

(2-((2-Methoxybenzyl)oxy)phenyl)boronic acid is a compound that belongs to the class of boronic acids, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential as an enzyme inhibitor, anticancer agent, and its interactions with biological macromolecules.

- Molecular Formula : CHB O

- Molar Mass : 253.11 g/mol

- Structure : The compound contains a boronic acid functional group which is crucial for its biological interactions.

Boronic acids, including this compound, are known to interact with diols and other biological substrates. The unique structure of this compound allows it to form reversible complexes with sugars and diols, which is significant for its role as a selective sensor and potential therapeutic agent .

Enzyme Inhibition

Research indicates that boronic acids can act as inhibitors of various enzymes, particularly proteases. The boron atom can form covalent bonds with the hydroxyl groups of serine or cysteine residues in the active sites of these enzymes, leading to inhibition .

Biological Activities

-

Anticancer Activity

- Studies have shown that phenylboronic acid derivatives exhibit antiproliferative effects against various cancer cell lines. For instance, compounds similar to this compound have demonstrated significant activity against ovarian cancer cells, inducing cell cycle arrest and apoptosis through mechanisms involving caspase activation .

- A structure-activity relationship (SAR) analysis revealed that modifications in the phenyl ring can enhance antiproliferative potency, emphasizing the importance of chemical structure in determining biological activity .

-

Antimicrobial Activity

- Boronic acids have also shown antimicrobial properties. Research indicates that similar compounds can inhibit the growth of bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa, which are responsible for various nosocomial infections .

- The mechanism involves disrupting bacterial cell wall synthesis and biofilm formation, making them promising candidates for developing new antimicrobial agents .

- Antioxidant Activity

Case Study 1: Anticancer Potential

A study evaluated the antiproliferative effects of several phenylboronic acid derivatives on ovarian cancer cell lines using the SRB assay. Results indicated that certain derivatives caused significant G2/M phase arrest and increased apoptosis rates compared to control groups .

Case Study 2: Antimicrobial Efficacy

In another study, a series of boronic compounds were tested for their antimicrobial activity against Escherichia coli and Candida albicans. The results showed that specific derivatives exhibited low MIC values, indicating strong antibacterial and antifungal properties .

Summary Table of Biological Activities

特性

IUPAC Name |

[2-[(2-methoxyphenyl)methoxy]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BO4/c1-18-13-8-4-2-6-11(13)10-19-14-9-5-3-7-12(14)15(16)17/h2-9,16-17H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITEPOAZWOBVBEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1OCC2=CC=CC=C2OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10584720 | |

| Record name | {2-[(2-Methoxyphenyl)methoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871125-76-7 | |

| Record name | {2-[(2-Methoxyphenyl)methoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。